1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylicacid
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Overview
Description
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclopropylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the use of cyclopropyl methyl ketone as a starting material, which undergoes oxidation with sodium hypobromite to yield the desired acid .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nickel-catalyzed reductive cross-coupling have been explored for the efficient synthesis of cyclopropyl-containing compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypobromite is commonly used for the oxidation of cyclopropyl methyl ketone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Grignard reagents and organolithium compounds are often used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cyclopropyl methyl ketone yields the corresponding carboxylic acid .
Scientific Research Applications
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving cyclopropyl groups.
Industry: Used in the synthesis of materials with specific properties, such as polymers and pharmaceuticals
Mechanism of Action
The mechanism by which 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can participate in various chemical interactions, including π-stacking and hydrogen bonding, which influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
Uniqueness: 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7-4-9(5-7,8(11)12)3-6-1-2-6/h6H,1-5H2,(H,11,12) |
InChI Key |
XWELNZAPLYAAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
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